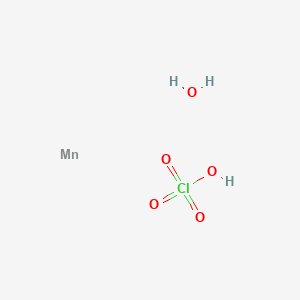

Manganese;perchloric acid;hydrate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Formula Derivation

The systematic naming of manganese(II) perchlorate hexahydrate follows the guidelines established by the International Union of Pure and Applied Chemistry. The compound is formally designated as manganese(2+) hexahydrate diperchlorate , reflecting its ionic composition and hydration state. The name is derived through a structured process:

- Cation Identification : The central manganese ion exists in the +2 oxidation state, denoted by the Roman numeral II in parentheses. This distinguishes it from other oxidation states, such as manganese(III) or manganese(IV).

- Anion Specification : Two perchlorate ions (ClO₄⁻) balance the charge of the manganese cation. The prefix di- indicates the presence of two perchlorate groups.

- Hydration Notation : Six water molecules are associated with the compound, indicated by the term hexahydrate.

The molecular formula, Mn(ClO₄)₂·6H₂O , encapsulates this composition. The anhydrous form has a molar mass of 253.84 g/mol, while the hexahydrate’s molar mass is 361.93 g/mol. The structural arrangement involves manganese(II) ions coordinated by six water molecules in an octahedral geometry, with perchlorate ions acting as counterions.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | manganese(2+) hexahydrate diperchlorate | |

| Molecular Formula | Mn(ClO₄)₂·6H₂O | |

| Molar Mass | 361.93 g/mol |

Historical Evolution of Naming Conventions for Transition Metal Perchlorates

The nomenclature of transition metal perchlorates has undergone significant evolution, mirroring broader trends in chemical terminology. Prior to the standardization efforts of the International Union of Pure and Applied Chemistry, compounds were often named using Latin-derived prefixes to denote oxidation states. For example, manganese(II) compounds were termed manganous, while manganese(III) compounds were labeled manganic.

In the 19th century, salts like potassium chlorate were referred to as hyperoxymuriate of potash, reflecting the limited understanding of molecular composition. The term perchlorate emerged as chemists recognized the relationship between chloric acid (HClO₃) and its higher-oxygen counterpart, perchloric acid (HClO₄). The prefix per- denotes the maximal oxidation state of chlorine in this context.

The transition to Roman numeral notation for oxidation states, formalized in the mid-20th century, eliminated ambiguities inherent to the older system. For instance, manganous perchlorate became manganese(II) perchlorate, explicitly indicating the +2 oxidation state. This shift aligned with the International Union of Pure and Applied Chemistry’s goal of creating universally intelligible nomenclature.

CAS Registry Number and Alternative Chemical Designations

Manganese(II) perchlorate hexahydrate is uniquely identified by its CAS Registry Number 15364-94-0 , a universal identifier used in chemical databases and regulatory frameworks. Alternative designations for the compound include:

- Manganese diperchlorate hexahydrate

- Manganous perchlorate hexahydrate (obsolete nomenclature)

- Perchloric acid, manganese(2+) salt, hexahydrate

The molecular formula may occasionally appear as Mn(ClO₄)₂.6H₂O or Cl₂H₁₂MnO₁₄ , though these represent the same chemical entity. The compound’s hygroscopic nature and role as a strong oxidizing agent are frequently emphasized in industrial and research contexts.

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 15364-94-0 | |

| Alternative Names | Manganese diperchlorate hexahydrate |

Propriétés

Formule moléculaire |

ClH3MnO5 |

|---|---|

Poids moléculaire |

173.41 g/mol |

Nom IUPAC |

manganese;perchloric acid;hydrate |

InChI |

InChI=1S/ClHO4.Mn.H2O/c2-1(3,4)5;;/h(H,2,3,4,5);;1H2 |

Clé InChI |

CFAUAYLDVWPBBH-UHFFFAOYSA-N |

SMILES canonique |

O.OCl(=O)(=O)=O.[Mn] |

Origine du produit |

United States |

Méthodes De Préparation

Table 1: Comparison of Synthesis Methods

| Method | Reactants | Conditions | Yield (%) | Purity (%) | Hazards |

|---|---|---|---|---|---|

| Mn Metal + HClO₄ | Mn, 70% HClO₄ | 5–10°C, vacuum evaporation | 85–90 | 95 | H₂ explosion risk |

| MnCO₃ + HClO₄ | MnCO₃, 60–70% HClO₄ | Ambient, rotary evaporation | 90–95 | 98 | CO₂ release |

| Anhydrous Hydration | Mn(NO₃)₂, Cl₂O₆ | 105°C vacuum, 20°C hydration | 70–75 | 90 | ClO₂ toxicity |

Key Observations:

- The carbonate route offers superior yield and safety but requires higher acid volumes.

- Direct hydration of anhydrous perchlorate is less efficient but valuable for obtaining phase-pure crystals.

- Residual nitric acid in the anhydrous method necessitates rigorous washing to avoid explosive byproducts.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Le perchlorate de manganèse(II) hydraté a plusieurs applications de recherche scientifique :

Applications De Recherche Scientifique

Catalysis

Manganese(II) perchlorate hydrate is widely recognized for its catalytic properties, particularly in organic synthesis. It facilitates various oxidation reactions, enhancing reaction rates and yields.

Case Study: Epoxidation Reactions

Research has demonstrated that manganese-based catalysts, including manganese(II) perchlorate, can effectively catalyze the epoxidation of alkenes. In a study, the compound was used alongside picolinic acid to achieve significant conversion rates and yields in the oxidation of challenging substrates. The results indicated that manganese(II) perchlorate provided comparable performance to noble metal catalysts, making it a cost-effective alternative for industrial applications .

Electrochemistry

The electroactive properties of manganese(II) perchlorate hydrate make it suitable for applications in energy storage technologies.

Application in Batteries

Manganese(II) perchlorate is utilized in the development of advanced batteries and supercapacitors. Its ability to undergo redox reactions contributes to improved energy storage capabilities. Research indicates that incorporating manganese(II) perchlorate into battery systems enhances charge-discharge efficiency and cycle stability, making it a promising candidate for next-generation energy storage solutions .

Material Science

In material science, manganese(II) perchlorate hydrate plays a crucial role in synthesizing manganese oxide nanomaterials.

Synthesis of Nanomaterials

Manganese oxide nanomaterials synthesized using manganese(II) perchlorate exhibit unique electronic and magnetic properties beneficial for applications in electronics and environmental remediation. These materials have been explored for their potential use in catalysis, sensors, and as photocatalysts for pollutant degradation .

Analytical Chemistry

As a reagent in analytical chemistry, manganese(II) perchlorate hydrate is essential for detecting and quantifying various substances.

Quality Control Processes

Manganese(II) perchlorate is employed in methods such as spectrophotometry and chromatography to analyze chemical compositions in quality control processes. Its ability to form stable complexes with different ligands allows for accurate measurements of metal ions and organic compounds .

Biochemistry

In biochemistry, manganese(II) perchlorate hydrate is involved in studies related to enzyme mechanisms and metabolic pathways.

Role in Biological Studies

Research indicates that manganese plays a vital role as a cofactor for several enzymes involved in metabolic processes. Manganese(II) perchlorate hydrate has been used to investigate the biochemical pathways where manganese is essential, providing insights into its impact on human health and disease states associated with manganese deficiency or excess .

Summary Table of Applications

Mécanisme D'action

Le mécanisme par lequel le perchlorate de manganèse(II) hydraté exerce ses effets implique ses fortes propriétés oxydantes. Le composé peut donner des atomes d’oxygène à d’autres substances, facilitant les réactions d’oxydation. Dans les systèmes biologiques, les ions manganèse peuvent interagir avec diverses enzymes et protéines, influençant les voies biochimiques .

Comparaison Avec Des Composés Similaires

Key Properties :

| Property | Value/Description |

|---|---|

| Molecular Formula | Mn(ClO₄)₂·xH₂O (often hexahydrate) |

| Molecular Weight (hexahydrate) | 361.93 g/mol |

| CAS Number (hexahydrate) | 15364-94-0 |

| Appearance | Pink to violet crystals |

| Hazard Codes | Oxidizer (O), Irritant (Xi) |

| Applications | Battery manufacturing, MOF synthesis |

Its synthesis typically involves reacting manganese(II) salts with perchloric acid under controlled hydration conditions .

Comparison with Similar Compounds

Manganese(II) Chloride Hydrate (MnCl₂·4H₂O)

Key Differences :

- Manganese(II) perchlorate is a strong oxidizer due to the perchlorate ion, whereas manganese(II) chloride is non-oxidizing and used in coordination chemistry (e.g., MnCl₃(OPPh₃)₂ complexes) .

Magnesium Perchlorate Hexahydrate (Mg(ClO₄)₂·6H₂O)

Key Differences :

Potassium Permanganate (KMnO₄)

Key Differences :

- Potassium permanganate operates in a higher oxidation state (+7 vs.

Manganese(II) Sulfate Hydrate (MnSO₄·H₂O)

Key Differences :

- Manganese sulfate is non-oxidizing and agriculturally significant, contrasting with the industrial redox applications of manganese perchlorate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.